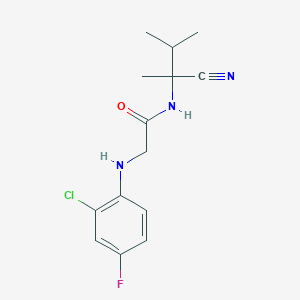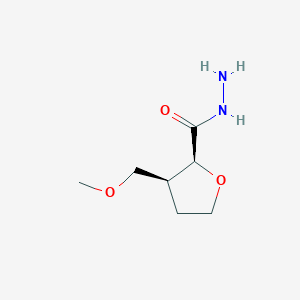![molecular formula C9H12F2N2O2 B2797928 2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823451-20-2](/img/structure/B2797928.png)
2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid” is a chemical with the molecular formula C9H12F2N2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves unique routes due to the special substitution pattern of the five-membered heterocyclic systems . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction have been used .Molecular Structure Analysis
The molecular structure of this compound is influenced by the difluoromethyl group, which enhances the lipophilicity and metabolic stability of the compounds . This is a critical consideration in the field of medication design . Further analysis of the molecular structure can be done using techniques like X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are often related to its difluoromethyl group. For instance, during decarboxylation, the fluoride atoms attached to the additional methyl group pull the resulting negative charge from the release of carbon dioxide, causing a fluoride ion to be released .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its difluoromethyl group, which significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .Mechanism of Action
properties
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-4-13(9(2,3)8(14)15)12-6(5)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZIGHMNOHXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)
![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2797855.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)
![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)


![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)